2,2-Dinitropropyl methyl ether

CAS No.:

Cat. No.: VC13884446

Molecular Formula: C4H8N2O5

Molecular Weight: 164.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H8N2O5 |

|---|---|

| Molecular Weight | 164.12 g/mol |

| IUPAC Name | 1-methoxy-2,2-dinitropropane |

| Standard InChI | InChI=1S/C4H8N2O5/c1-4(3-11-2,5(7)8)6(9)10/h3H2,1-2H3 |

| Standard InChI Key | CVORJPCTVFLVMC-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC)([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

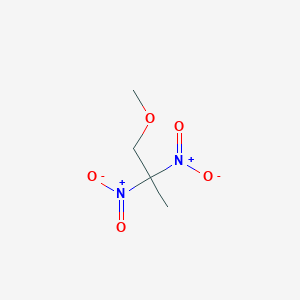

2,2-Dinitropropyl methyl ether features a central propane backbone with two nitro groups at the second carbon and a methoxy group at the terminal carbon. The IUPAC name, 1-methoxy-2,2-dinitropropane, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₂O₅ |

| Molecular Weight | 164.12 g/mol |

| Canonical SMILES | CC(COC)(N+[O-])N+[O-] |

| InChI Key | CVORJPCTVFLVMC-UHFFFAOYSA-N |

| PubChem CID | 14323530 |

The geminal dinitro configuration introduces significant steric strain and electronic effects, influencing its reactivity and stability.

Synthesis and Production

General Synthetic Pathways

The synthesis of geminal dinitro compounds, including 2,2-dinitropropyl methyl ether, typically involves nitration reactions using nitro precursors. One documented method involves:

-

Nitroalkylation: Reacting a nitroalkane (e.g., 2-nitropropane) with a methylating agent (e.g., methyl iodide) in the presence of a base to form the ether linkage.

-

Oxidation: Introducing a second nitro group via nitration with nitric acid or nitronium salts.

A patent describing the synthesis of BDNPA provides indirect insights into analogous procedures. For example, 2,2-dinitropropanol (DNPOH) reacts with acetaldehyde under acidic catalysis (e.g., BF₃·etherate) to form BDNPA . Adapting this method, substituting acetaldehyde with a methylating agent like dimethyl sulfate could yield 2,2-dinitropropyl methyl ether.

Optimized Reaction Conditions

Key parameters for efficient synthesis include:

-

Temperature: Maintained below 30°C to prevent decomposition .

-

Catalysts: Lewis acids (e.g., BF₃) or protic acids (e.g., H₂SO₄) facilitate etherification .

-

Solvents: Polar aprotic solvents (e.g., methyl tert-butyl ether, MTBE) enhance product isolation .

A scaled-up synthesis protocol for BDNPA achieved a 64% yield using MTBE extraction and controlled evaporation under reduced pressure (40°C, <127 mmHg) . Similar conditions could be applied to 2,2-dinitropropyl methyl ether.

Chemical Reactivity and Stability

Thermal and Acidic Decomposition

Geminal dinitro compounds are thermally labile, decomposing exothermically above 100°C. Acidic environments accelerate degradation, releasing nitrogen oxides (NOₓ) and formaldehyde. Stability testing under military specifications (e.g., 105°C for 7 days) reveals acid aging values below 0.5 mg KOH/g, comparable to BDNPA/BDNPF mixtures .

Functional Group Transformations

The methyl ether group is relatively inert under basic conditions but susceptible to cleavage by strong acids (e.g., HI). The nitro groups participate in reduction reactions, forming amines or hydroxylamines, which are valuable intermediates in polymer chemistry.

Applications in Industry and Research

Energetic Materials

2,2-Dinitropropyl methyl ether’s high nitrogen content (17.07%) and oxygen balance (-34.1%) make it a candidate for nitroplasticizers in propellants and explosives. Its geminal dinitro structure enhances energy density while maintaining acceptable sensitivity thresholds .

Polymer Chemistry

The compound serves as a monomer in nitro-containing polymers, improving mechanical strength and flame resistance. Copolymerization with acrylates or formaldehydes yields materials with tailored thermostability.

Research Gaps and Future Directions

Current studies lack detailed kinetic analyses of decomposition pathways and copolymerization efficiency. Advanced characterization techniques (e.g., X-ray crystallography, mass spectrometry) are needed to elucidate solid-state properties. Collaborative efforts between academic and military laboratories could accelerate applications in next-generation energetic materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume